1,1'-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene)
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Overview
Description
1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene) is a polyfluorinated aromatic compound characterized by the presence of two benzene rings connected by a sulfur atom Each benzene ring is substituted with four fluorine atoms and one methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene) typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzene with sulfur or sulfur-containing reagents. One common method is the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzene with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene).
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Coupling Products: Complex polyaromatic compounds can be formed through coupling reactions.
Scientific Research Applications
1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene) has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: The compound serves as a building block for the development of new drugs and therapeutic agents.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene) involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups on the benzene rings contribute to the compound’s reactivity and binding affinity. The sulfur atom acts as a linker, facilitating the formation of stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfanediylbis(pentafluorobenzene): Similar structure but with pentafluorobenzene rings instead of tetrafluoro-4-methoxybenzene rings.
1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene): Contains trifluoromethyl groups instead of methoxy groups.
Uniqueness
1,1’-Sulfanediylbis(2,3,5,6-tetrafluoro-4-methoxybenzene) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other similar compounds. The combination of fluorine atoms and methoxy groups provides a distinct set of chemical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
61907-45-7 |
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Molecular Formula |
C14H6F8O2S |
Molecular Weight |
390.25 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H6F8O2S/c1-23-11-3(15)7(19)13(8(20)4(11)16)25-14-9(21)5(17)12(24-2)6(18)10(14)22/h1-2H3 |
InChI Key |
JKQKLVUBFFHWAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)OC)F)F)F)F |
Origin of Product |
United States |
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